molecular formula C9H13NO2 B589419 5-[(1R)-1-aminoethyl]-2-methoxyphenol CAS No. 134856-00-1

5-[(1R)-1-aminoethyl]-2-methoxyphenol

Cat. No.: B589419
CAS No.: 134856-00-1
M. Wt: 167.208
InChI Key: DZLWXRQGMAKTBG-ZCFIWIBFSA-N
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Description

5-[(1R)-1-aminoethyl]-2-methoxyphenol is a chiral phenolic compound featuring a methoxy group at the 2-position and a stereospecific (1R)-configured aminoethyl substituent at the 5-position of the aromatic ring. The (1R) stereochemistry of the aminoethyl group is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . Phenolic compounds with aminoalkyl substituents are frequently studied for antioxidant and neuroprotective properties, though specific data on this molecule’s applications remain sparse in the literature reviewed.

Properties

IUPAC Name

5-[(1R)-1-aminoethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,11H,10H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLWXRQGMAKTBG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(1R)-1-aminoethyl]-2-methoxyphenol is an organic compound with notable biological activity. Its structure, characterized by a phenolic moiety with a methoxy group and an aminoethyl substituent, suggests potential interactions with various biological targets. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H13NO2
  • Molecular Weight : 167.21 g/mol
  • Structural Features : The compound has a methoxy group at the 2-position and an aminoethyl group at the 5-position of the phenolic ring, influencing its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants can neutralize free radicals and reduce cellular damage, contributing to various health benefits .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurological disorders such as depression and anxiety. It appears to interact with neurotransmitter receptors, modulating neurotransmission pathways.

Anti-inflammatory Properties

This compound has been shown to influence inflammatory pathways. Its interaction with specific molecular targets can lead to reduced inflammation, making it a candidate for further investigation in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to bind to various receptors and enzymes:

  • Receptor Interaction : The compound may act on neurotransmitter receptors involved in mood regulation, thereby influencing conditions like anxiety and depression.
  • Enzyme Modulation : It can modulate enzymes related to oxidative stress and inflammation, enhancing cellular defense mechanisms against oxidative damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated high antioxidant capacity, increasing glutathione levels in liver cells .
Study 2NeuroprotectionShowed potential in reducing symptoms of depression in animal models through receptor modulation.
Study 3Anti-inflammatory EffectsFound to significantly reduce markers of inflammation in vitro.

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : As a potential therapeutic agent for neurodegenerative diseases and mood disorders.
  • Nutraceuticals : Its antioxidant properties could be harnessed in dietary supplements aimed at reducing oxidative stress.
  • Research Tool : Useful in studies exploring the mechanisms of neurotransmission and inflammation .

Comparison with Similar Compounds

(a) 4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP)

  • Structure : Contains morpholine-substituted methyl groups at positions 4 and 6, with a methoxy group at position 2.
  • Activity: Demonstrated antioxidant efficacy in lipid peroxidation assays, outperforming tertiary butyl hydroxyquinone (TBHQ) at 0.02% concentration in stabilizing edible oils .
  • Synthesis: Derived from prior research involving Mannich reactions or nucleophilic substitutions on pre-functionalized phenolic substrates .

(b) 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA)

  • Structure : A vanillic acid derivative with a pyrrolidine-methyl group at position 5.
  • Activity: Exhibited moderate antioxidant activity, though less potent than DMMMP. Its carboxylate group may enhance solubility but reduce membrane permeability compared to non-ionic analogues like 5-[(1R)-1-aminoethyl]-2-methoxyphenol .

(c) 5-(3-Iodothiophen-2-yl)-2-methoxyphenol

  • Structure: Methoxyphenol fused with an iodothiophene ring at position 5.
  • Synthesis: Prepared via 5-endo-dig iodocyclization of alkynyl precursors, highlighting a divergent synthetic pathway compared to aminomethylated derivatives .
  • Applications: Potential use in radiopharmaceuticals or as a halogenated intermediate for cross-coupling reactions .

Chiral Aminophenol Derivatives

(a) 5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride

  • Structure: Features a methyl group (instead of methoxy) at position 2 and a protonated aminoethyl group.
  • Properties : The hydrochloride salt enhances water solubility, while the methyl group may reduce steric hindrance compared to methoxy-substituted analogues. Chiral purity (1R configuration) is preserved, suggesting similar synthetic challenges in enantioselective synthesis .

Functionalized Inhibitors with Phenolic Moieties

  • Example: SC560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) Activity: A COX-1 selective inhibitor (IC50 = 9 nM), illustrating how methoxyaryl groups contribute to enzyme binding . Contrast: Unlike this compound, SC560 lacks aminoalkyl groups but incorporates halogen and fluoromethyl substituents for enhanced potency .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity Synthesis Method Reference
This compound ~167.2 (est.) 2-OCH3, 5-(1R-NH2CH2CH3) Not reported (N/A) Likely chiral resolution
DMMMP 322.39 2-OCH3, 4/6-(morpholinomethyl) Antioxidant (superior to TBHQ) Mannich reaction
PMVA 265.30 5-(pyrrolidinylmethyl), 3-OCOOH Moderate antioxidant Vanillic acid functionalization
5-(3-iodothiophen-2-yl)-2-methoxyphenol 316.11 5-iodothiophene, 2-OCH3 Halogenated intermediate Iodocyclization
SC560 357.76 4-ClPh, 4-OCH3Ph, CF3 COX-1 inhibition (IC50 = 9 nM) Pyrazole synthesis

Key Research Findings

  • Steric and Electronic Effects: Methoxy groups enhance electron-donating capacity and radical stabilization in phenolic antioxidants, while aminoethyl groups may introduce hydrogen-bonding interactions critical for target binding .
  • Synthetic Complexity: Chiral aminoethyl derivatives require enantioselective synthesis or resolution, increasing production costs compared to non-chiral analogues like DMMMP .
  • Biological Relevance: The (1R) configuration in this compound could confer selectivity in enzyme inhibition or receptor binding, akin to COX inhibitors like SC560 .

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